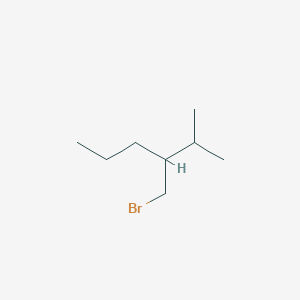

3-(Bromomethyl)-2-methylhexane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17Br |

|---|---|

Molecular Weight |

193.12 g/mol |

IUPAC Name |

3-(bromomethyl)-2-methylhexane |

InChI |

InChI=1S/C8H17Br/c1-4-5-8(6-9)7(2)3/h7-8H,4-6H2,1-3H3 |

InChI Key |

BTAJDCOZCFSZOT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CBr)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Bromomethyl 2 Methylhexane

Direct Halogenation Approaches for Branched Hexane (B92381) Systems

Direct halogenation involves the substitution of a hydrogen atom on a hydrocarbon with a halogen. For alkanes, this typically proceeds via a free-radical mechanism, where the reactivity and selectivity are governed by the stability of the resulting carbon radical intermediate.

The radical bromination of alkanes is generally more selective than chlorination. This is because the hydrogen abstraction step by a bromine radical is endothermic and has a later, more product-like transition state, making it highly sensitive to the stability of the carbon radical being formed (tertiary > secondary > primary). masterorganicchemistry.com In the case of 2-methylhexane (B165397), there are primary, secondary, and tertiary hydrogens, which can lead to a mixture of monobrominated products. chegg.comchegg.com

To achieve selectivity for a specific position, reagents such as N-Bromosuccinimide (NBS) are often employed. NBS provides a low, constant concentration of bromine radicals, which helps to suppress side reactions and improve selectivity. The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). While bromination typically favors the tertiary position due to radical stability, specific conditions can influence the outcome. For instance, processes have been developed for the selective halogenation of a secondary C-H bond at the alpha position to a terminal methyl group, even in the presence of a tertiary hydrogen, by using systems like cobaltic acetate (B1210297) and trichloroacetic acid. google.com

Table 1: Comparison of Brominating Agents for Alkanes

| Reagent | Typical Conditions | Selectivity Profile | Notes |

|---|---|---|---|

| Br₂ | UV light or heat | Less selective; can lead to polybromination | Reactivity: 3° > 2° > 1° C-H |

| NBS | CCl₄ or CH₂Cl₂, radical initiator (AIBN) or light | More selective for allylic and benzylic positions; useful for alkanes | Maintains low Br₂ concentration, minimizing side reactions. |

| KBr/NaNO₂/Air | Visible light, HCl(aq)/organic solvent | Catalytic system for sp³ C-H bromination | Can functionalize various branched and linear alkanes at room temperature. acs.org |

Photochemical and Radical Bromination Considerations

Photochemical bromination utilizes light (often UV) to initiate the reaction by homolytically cleaving the Br-Br bond, generating bromine radicals. purdue.edulibretexts.org This initiation step begins a radical chain reaction consisting of propagation and termination steps.

Initiation: Br₂ is cleaved by light (hv) into two bromine radicals (2 Br•). libretexts.org

Propagation: A bromine radical abstracts a hydrogen atom from the alkane (R-H) to form HBr and an alkyl radical (R•). This alkyl radical then reacts with another molecule of Br₂ to form the alkyl bromide (R-Br) and a new bromine radical, which continues the chain.

Termination: Two radicals combine to end the chain (e.g., Br• + Br• → Br₂ or R• + Br• → R-Br).

The reaction can also be initiated thermally at higher temperatures. researchgate.net The choice of solvent is crucial, with inert solvents like carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂) being common. chemistryviews.org It is important to note that photochemical bromination can be inhibited by the presence of water or oxygen. researchgate.net The functionalization of C(sp³)–H bonds in alkanes is challenging due to high bond dissociation energies and low polarity, often requiring specific conditions to achieve desired outcomes. chemistryviews.org

Alkylation and Cross-Coupling Strategies in Bromomethyl Alkane Synthesis

These methods build the carbon skeleton of the target molecule, offering high control over the final structure.

Alkylation reactions involve the transfer of an alkyl group from one molecule to another. mt.com In the context of synthesizing 3-(bromomethyl)-2-methylhexane, a strategy could involve the alkylation of a suitable organometallic precursor with a reagent that can deliver a bromomethyl (-CH₂Br) group. For example, a Grignard or organolithium reagent derived from a C7 hexane fragment could react with an electrophile like dibromomethane. The success of such reactions depends on controlling the reactivity to prevent side reactions like elimination or multiple alkylations. acsgcipr.org

Another approach is the reaction of a suitable precursor with a bromomethylating agent, such as benzyl (B1604629) bromide, in the presence of a base. smolecule.com While not directly applicable for a simple alkyl group, the principle involves a nucleophile attacking an electrophilic source of the bromomethyl moiety.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and have been increasingly applied to the synthesis of complex alkanes from alkyl halides. chegg.comorganicreactions.orgnih.gov Catalysts based on palladium, nickel, iron, and cobalt have been developed for coupling alkyl electrophiles with alkyl organometallic nucleophiles. nih.govthieme-connect.deorganic-chemistry.org

A plausible synthesis for this compound could involve the coupling of two smaller fragments. For example, a Negishi-type coupling could be performed between an organozinc reagent, such as isobutylzinc bromide, and a C4 fragment like 1,2-dibromobutane, catalyzed by a palladium or nickel complex. The challenge in alkyl-alkyl couplings is to prevent β-hydride elimination, an undesired side reaction common with alkylmetal intermediates. nih.gov The development of bulky, electron-rich phosphine (B1218219) ligands has significantly expanded the scope of these reactions, allowing for the coupling of primary and secondary alkyl halides. nih.govrsc.org

Table 2: Selected Metal-Catalyzed Alkyl-Alkyl Cross-Coupling Systems

| Catalyst System | Coupling Partners | Key Features |

|---|---|---|

| Pd/phosphine ligands | Alkylzinc halides with alkyl bromides, chlorides, or tosylates | Broad scope, tolerates various functional groups. nih.gov |

| Ni/diamine ligands | Alkylmagnesium reagents (Grignard) with alkyl halides | Effective for primary and secondary alkyl halides. |

| Fe(acac)₃/TMEDA | Alkyl Grignard reagents with alkyl halides | Inexpensive and effective, particularly for aryl-alkyl coupling, but applicable to alkyl-alkyl. thieme-connect.de |

| CoCl₂/N-ligands | Dialkylzinc reagents with alkyl iodides | Proceeds under mild conditions (room temperature). organic-chemistry.org |

Dual catalytic systems, such as combining a photoredox catalyst with a nickel catalyst, have also emerged for the cross-coupling of alkyl bromides under mild conditions, further expanding the synthetic possibilities. rsc.org

Conversion of Alcohol Precursors to this compound

A reliable and common strategy for synthesizing alkyl halides is the conversion of a corresponding alcohol precursor. For this compound, the required precursor would be (2-methylhexan-3-yl)methanol. This transformation involves replacing the hydroxyl (-OH) group with a bromine atom.

The direct reaction of an alcohol with hydrogen halides (HX) is a standard method. libretexts.org However, the -OH group is a poor leaving group and must first be protonated by an acid to form a much better leaving group, water (H₂O). masterorganicchemistry.com For primary alcohols, the reaction typically proceeds via an Sₙ2 mechanism, where a halide ion attacks the protonated alcohol, displacing water. For secondary and tertiary alcohols, the mechanism is more often Sₙ1, involving a carbocation intermediate, which can be prone to rearrangement. masterorganicchemistry.comchemistrysteps.com

Given that (2-methylhexan-3-yl)methanol is a primary alcohol (the -OH is on a methyl group attached to the C3 of the main chain), reagents that favor an Sₙ2 pathway are ideal to avoid potential carbocation rearrangements.

Common reagents for converting primary alcohols to alkyl bromides include:

Phosphorus tribromide (PBr₃): This reagent reacts with the alcohol to form a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. This method is effective for primary and secondary alcohols. quora.com

Thionyl chloride (SOCl₂) followed by a bromide source: While SOCl₂ directly produces alkyl chlorides, it can be used in conjunction with a bromide salt. A more direct approach for bromination is preferable.

Concentrated Hydrobromic Acid (HBr): Heating the alcohol with concentrated HBr can also effect the conversion, proceeding via an Sₙ2 mechanism for a primary alcohol. masterorganicchemistry.com

Table 3: Reagents for Converting Primary Alcohols to Alkyl Bromides

| Reagent | Mechanism | Conditions | Advantages |

|---|---|---|---|

| PBr₃ | Sₙ2 | Typically in an ether or pyridine (B92270) solvent, often at 0 °C to room temp. | Good yields for 1° and 2° alcohols; avoids strongly acidic conditions. quora.com |

| HBr | Sₙ2 | Concentrated aqueous HBr, often with heating. | Simple and cost-effective reagent. |

| CBr₄/PPh₃ | Appel Reaction | CH₂Cl₂ or CH₃CN solvent | Mild conditions; works well for sensitive substrates. |

The synthesis of the precursor alcohol, (2-methylhexan-3-yl)methanol, could itself be accomplished through methods such as the hydroboration-oxidation of 3-methylene-2-methylhexane or by reacting a suitable Grignard reagent (e.g., a 2-methylhexan-3-ylmagnesium halide) with formaldehyde.

Hydroxyalkane Precursors and Bromination Mechanisms

The immediate precursor for the synthesis of this compound is the corresponding primary alcohol, (2-methylhexan-3-yl)methanol. The conversion of this hydroxyalkane to the desired bromoalkane involves the substitution of the hydroxyl (-OH) group, a poor leaving group, with a bromide atom. This is achieved by first converting the hydroxyl into a better leaving group.

Several standard methods exist for the bromination of primary and secondary alcohols. manac-inc.co.jp A common approach is the reaction with hydrogen bromide (HBr). libretexts.org The reactivity order for alcohols in this reaction is tertiary > secondary > primary. libretexts.org For primary alcohols, the reaction proceeds via an S_N2 mechanism, where the alcohol's oxygen is protonated by the acid to form a good leaving group (water), which is then displaced by the nucleophilic bromide ion. manac-inc.co.jp Alternatively, reagents like phosphorus tribromide (PBr_3) and thionyl bromide (SOBr_2) are highly effective for converting primary and secondary alcohols into alkyl bromides, generally under milder conditions than strong acids. commonorganicchemistry.comaskthenerd.com These reactions also typically follow an S_N2 pathway. commonorganicchemistry.comorgosolver.com

The choice of bromination agent and reaction conditions is critical and depends on the substrate's structure, particularly its susceptibility to carbocation rearrangements, which are common in S_N1-type reactions often seen with tertiary alcohols. organicchemistrytutor.comlibretexts.org

| Reagent(s) | Alcohol Type | Predominant Mechanism | Key Characteristics |

|---|---|---|---|

| HBr (conc.) | Primary | S_N2 | Requires heating; alcohol is protonated to form an oxonium ion leaving group. manac-inc.co.jp |

| HBr (conc.) | Secondary | S_N1 / S_N2 | Mechanism is dependent on reaction conditions; risk of carbocation rearrangement. manac-inc.co.jp |

| HBr (conc.) | Tertiary | S_N1 | Reaction is fast, proceeding via a stable carbocation. libretexts.org |

| PBr_3 | Primary/Secondary | S_N2 | Forms an intermediate phosphite ester; results in stereochemical inversion. askthenerd.comorgosolver.com |

| SOBr_2 | Primary/Secondary | S_N2 | More reactive than SOCl_2; mechanism involves an intermediate sulfite (B76179) ester. commonorganicchemistry.com |

| PPh_3 / CBr_4 (Appel Reaction) | Primary/Secondary | S_N2 | Mild conditions; results in stereochemical inversion. commonorganicchemistry.com |

Stereochemical Control in Alcohol to Bromide Transformations

When the alcohol precursor contains a chiral center, as is the case for the synthesis of a specific stereoisomer of this compound, controlling the stereochemical outcome of the bromination is paramount.

The majority of methods used for converting primary and secondary alcohols to alkyl bromides, such as those employing PBr_3 or the Appel reaction, proceed via an S_N2 mechanism. commonorganicchemistry.comaskthenerd.com A hallmark of the S_N2 reaction is the backside attack of the nucleophile (bromide ion) on the carbon bearing the leaving group, which results in a complete inversion of the stereochemical configuration at that center. orgosolver.comorganicchemistrytutor.com

To achieve retention of configuration, a more complex, multi-step strategy is required. One such strategy involves a double inversion. The alcohol is first converted to an alkyl halide with inversion of configuration. A second S_N2 reaction with a nucleophile then inverts the configuration again, leading to a final product with the same stereochemistry as the starting alcohol. libretexts.orglibretexts.org

An alternative and widely used method for achieving a predictable stereochemical outcome involves the conversion of the alcohol into a sulfonate ester, such as a tosylate or mesylate. The formation of the tosylate from the alcohol occurs at the oxygen atom and does not affect the configuration of the chiral carbon, thus proceeding with retention of stereochemistry. libretexts.org The resulting tosylate is an excellent leaving group. Subsequent S_N2 substitution of the tosylate group by a bromide ion proceeds with a single, clean inversion of configuration. libretexts.orglibretexts.org This two-step sequence (alcohol → tosylate → bromide) reliably produces a bromoalkane with the opposite stereochemistry of the starting alcohol.

| Reaction Pathway | Step 1: Reagent & Outcome | Step 2: Reagent & Outcome | Net Stereochemical Result |

|---|---|---|---|

| Direct Bromination | PBr_3 or PPh_3/CBr_4 (Inversion) | N/A | Inversion |

| Tosylate Intermediate Route | p-TosCl, pyridine (Retention) | NaBr (Inversion) | Net Inversion |

| Double S_N2 Route | PBr_3 (Inversion) | Nucleophile (e.g., CN⁻) for another S_N2 (Inversion) | Net Retention (relative to the starting alcohol, for the final substituted product) |

Asymmetric Synthesis of Chiral Branched Bromoalkanes

The synthesis of a single enantiomer or diastereomer of a complex molecule like this compound requires asymmetric synthesis. uwindsor.ca This field of chemistry focuses on methods that preferentially create one stereoisomer over others. chiralpedia.com These strategies can be broadly categorized into enantioselective reactions where a prochiral substrate is converted into a chiral product, or the use of chiral auxiliaries to direct a reaction's stereochemical course.

Strategies for Enantioselective Bromination

Enantioselective bromination involves the direct introduction of a bromine atom to a prochiral molecule in a way that favors the formation of one enantiomer. This is often achieved using chiral catalysts or reagents that create a chiral environment around the substrate during the reaction.

While direct enantioselective bromination of alkanes is challenging, several powerful strategies exist for introducing bromine asymmetrically to functionalized molecules that can later be converted to the desired bromoalkane. Organocatalysis has emerged as a particularly effective approach. acs.org For instance, the α-bromination of aldehydes and ketones can be rendered highly enantioselective using chiral aminocatalysts, such as Jørgensen-Hayashi type catalysts, in combination with brominating agents like N-bromosuccinimide (NBS). acs.org

Other notable strategies include:

Bifunctional Organocatalysts: Catalysts derived from natural products like cinchona alkaloids can effectively catalyze enantioselective bromination reactions. nih.govrsc.orgrsc.org These catalysts often possess both a basic site (e.g., a quinuclidine (B89598) nitrogen) to interact with the substrate and a hydrogen-bonding group (e.g., a urea (B33335) or thiourea) to activate the brominating agent.

Chiral Brominating Reagents: Researchers have developed chiral reagents that can deliver a bromine atom to a substrate with high enantioselectivity. An example includes chiral pentacarboxycyclopentadienyl bromide (PCCP-Br) reagents used for the bromination of silyl (B83357) enol ethers. sorbonne-universite.fr

| Strategy | Catalyst/Reagent Type | Substrate Example | Brominating Agent | Reference |

|---|---|---|---|---|

| Organocatalytic α-Bromination | Jørgensen-Hayashi Catalyst | Aldehydes | N-Bromosuccinimide (NBS) | acs.org |

| Dynamic Kinetic Resolution | Quinine-Derived Bifunctional Catalyst | Axially Chiral Cyanoarenes | N-Bromoacetamide (NBA) | nih.gov |

| Bromination/Rearrangement | Cinchona Alkaloid Derivative | Allylic Alcohols | NBS | rsc.org |

| Chiral Reagent-Based Bromination | Chiral PCCP-Br Reagent | Silyl Enol Ethers | Internal (reagent itself) | sorbonne-universite.fr |

Chiral Auxiliary and Catalytic Approaches in Branched Alkyl Halide Synthesis

Beyond direct enantioselective bromination, the chiral centers of a branched alkyl halide can be established by building the carbon skeleton asymmetrically, followed by functional group manipulation. Chiral auxiliaries and asymmetric catalysis are the cornerstones of this approach. thieme-connect.comchiralpedia.com

Chiral Auxiliary-Controlled Synthesis: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate. wikipedia.org Its presence directs the stereochemical outcome of a subsequent reaction by providing a sterically biased environment. After the key bond-forming step, the auxiliary is cleaved and can often be recovered. wikipedia.org A prominent example is the use of pseudoephedrine amides or Evans' oxazolidinones for asymmetric alkylation. wikipedia.orgcaltech.edu In this method, a carboxylic acid is coupled to the chiral auxiliary. Deprotonation forms a rigid, chiral enolate, where one face is shielded by the auxiliary. Reaction with an electrophile, such as an alkyl halide, occurs on the unhindered face with high diastereoselectivity. caltech.edu The alkylated auxiliary can then be cleaved to yield an enantiomerically enriched carboxylic acid, alcohol, or aldehyde, which can be further converted to the target bromoalkane.

Asymmetric Catalysis: This is often a more efficient approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. chiralpedia.com For the synthesis of branched alkanes, asymmetric hydrogenation of a prochiral alkene using a chiral transition-metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine ligands) is a powerful and widely used method. ajchem-b.comscribd.com One could envision synthesizing a specific alkene precursor to this compound and then using asymmetric hydrogenation to set the key stereocenters before converting a functional group to the bromomethyl moiety. Other catalytic methods, such as the copper-catalyzed enantioselective reduction of allylic compounds, provide routes to chiral alkylboronates that are versatile intermediates for further transformations. rsc.org

| Approach | Principle | Example(s) | Advantages | Disadvantages |

|---|---|---|---|---|

| Chiral Auxiliary | Substrate-controlled diastereoselective reaction using a recoverable chiral moiety. wikipedia.org | Evans' Oxazolidinones, Pseudoephedrine Amides, SAMP/RAMP Hydrazones. thieme-connect.comwikipedia.orgcaltech.edu | High reliability and predictability; well-established procedures. caltech.edu | Requires stoichiometric amounts of the auxiliary; additional steps for attachment and removal are needed. wikipedia.org |

| Asymmetric Catalysis | Reagent-controlled enantioselective reaction using a sub-stoichiometric amount of a chiral catalyst. chiralpedia.com | Asymmetric Hydrogenation (Rh/Ru-BINAP), Sharpless Epoxidation, Enantioselective Alkylation. ajchem-b.comscribd.com | High atom economy and catalytic turnover; ideal for large-scale synthesis. chiralpedia.com | Catalyst development can be complex; may require optimization for new substrates. |

Mechanistic Investigations of 3 Bromomethyl 2 Methylhexane Reactivity

Nucleophilic Substitution Pathways (SN1 and SN2)

Nucleophilic substitution reactions of 3-(bromomethyl)-2-methylhexane can proceed through either a concerted (SN2) or a stepwise (SN1) mechanism. The preferred pathway is highly dependent on a variety of factors, including the nature of the nucleophile, the solvent, and the inherent structural properties of the substrate itself.

Stereoelectronic Factors in SN2 Reactions of Primary Bromomethyl Groups

The SN2 (bimolecular nucleophilic substitution) reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. chemicalnote.com This mechanism necessitates an inversion of stereochemistry at the reaction center. For this compound, a primary alkyl halide, an SN2 pathway would typically be expected. chemicalnote.com However, the significant steric hindrance imposed by the bulky sec-butyl group adjacent to the bromomethyl group dramatically influences the reaction rate. libretexts.org

The rate of an SN2 reaction is highly sensitive to the steric environment around the electrophilic carbon. libretexts.org Increased steric bulk hinders the backside attack of the nucleophile, raising the energy of the transition state and consequently slowing down the reaction. libretexts.orgdu.edu.eg In the case of this compound, the approach of the nucleophile to the σ* antibonding orbital of the C-Br bond is severely impeded. reddit.com This steric hindrance is a dominant factor, making SN2 reactions of neopentyl-like structures, such as this compound, extremely slow. stackexchange.com In fact, neopentyl bromide reacts approximately 100,000 times slower than other primary alkyl bromides in SN2 reactions. acs.org

| Alkyl Bromide | Structure | Relative Rate |

|---|---|---|

| Methyl bromide | CH3Br | ~30 |

| Ethyl bromide | CH3CH2Br | 1 |

| Neopentyl bromide | (CH3)3CCH2Br | ~10-5 |

| This compound | CH3CH2CH(CH3)CH(CH3)CH2Br | Extremely Slow |

Influence of Nucleophile Structure and Strength on Reaction Outcomes

The nature of the nucleophile is another critical determinant in the competition between SN1 and SN2 pathways. Strong nucleophiles, which are typically negatively charged and have a high electron density, favor the SN2 mechanism. du.edu.eg The rate of an SN2 reaction is directly proportional to the concentration of the nucleophile. chemicalnote.com

Weak nucleophiles, which are often neutral molecules like water or alcohols, favor the SN1 mechanism. chemistrysteps.com In an SN1 reaction, the rate is independent of the nucleophile's concentration because the nucleophile only participates in the fast, second step of the reaction. chemicalnote.com

Furthermore, the steric bulk of the nucleophile itself can influence the reaction. A bulky nucleophile will have more difficulty accessing the electrophilic carbon in an SN2 reaction, further slowing the rate. reddit.com For a sterically hindered substrate like this compound, even a strong, unhindered nucleophile will face a significant barrier to SN2 reaction.

Elimination Reaction Mechanisms (E1 and E2)

In addition to substitution, this compound can also undergo elimination reactions, leading to the formation of alkenes. These reactions can proceed through either a concerted (E2) or a stepwise (E1) mechanism.

Regioselectivity in Alkene Formation: Zaitsev vs. Hofmann Products

Elimination reactions of this compound can potentially yield two different constitutional isomers, depending on which β-hydrogen is removed. The removal of a hydrogen from the more substituted β-carbon leads to the more substituted (and generally more stable) alkene, known as the Zaitsev product. youtube.comlibretexts.org The removal of a hydrogen from the less substituted β-carbon results in the formation of the less substituted alkene, known as the Hofmann product. masterorganicchemistry.com

The regioselectivity of the elimination reaction is largely determined by the reaction mechanism (E1 or E2) and the nature of the base.

E2 Mechanism: The E2 (bimolecular elimination) reaction is a one-step process where the base removes a proton and the leaving group departs simultaneously. ksu.edu.sa The regiochemical outcome of the E2 reaction is highly dependent on the steric bulk of the base used.

Small, unhindered bases (e.g., ethoxide, hydroxide) tend to favor the formation of the more stable Zaitsev product. chemistrysteps.com

Bulky, sterically hindered bases (e.g., tert-butoxide) have difficulty accessing the more sterically hindered β-hydrogen and will preferentially abstract the more accessible proton, leading to the Hofmann product as the major product. chemistrysteps.comyoutube.com

E1 Mechanism: The E1 (unimolecular elimination) reaction proceeds through a carbocation intermediate, the same intermediate as in the SN1 reaction. ksu.edu.sa The E1 reaction typically follows Zaitsev's rule, leading to the formation of the most stable, most substituted alkene as the major product. reddit.com This is because the stability of the alkene is reflected in the transition state leading to its formation.

For this compound, an E2 reaction with a small base would be expected to yield 3,4-dimethyl-2-hexene (B101118) (Zaitsev product), while a bulky base would favor the formation of 2-methyl-3-propyl-1-butene (Hofmann product). An E1 reaction would predominantly yield the Zaitsev product.

| Reaction Conditions | Predicted Major Product | Product Name | Governing Principle |

|---|---|---|---|

| E2 with a small base (e.g., CH3CH2O-) | CH3CH=C(CH3)CH(CH3)CH2CH3 | 3,4-Dimethyl-2-hexene | Zaitsev's Rule chemistrysteps.com |

| E2 with a bulky base (e.g., (CH3)3CO-) | CH2=C(CH(CH3)CH2CH3)CH2CH3 | 2-Methyl-3-propyl-1-butene | Hofmann's Rule chemistrysteps.com |

| E1 (e.g., in a polar protic solvent with a weak base) | CH3CH=C(CH3)CH(CH3)CH2CH3 | 3,4-Dimethyl-2-hexene | Zaitsev's Rule reddit.com |

Stereoselective E2 Eliminations: Anti-Coplanar Geometry Requirements

The bimolecular elimination (E2) reaction of this compound is a stereoselective process governed by the geometric arrangement of the reacting atoms. For an E2 reaction to occur, the hydrogen atom on the β-carbon and the bromine leaving group on the α-carbon must be oriented in the same plane, a condition known as periplanarity. libretexts.orglibretexts.org There are two possible periplanar conformations: syn-periplanar, where the hydrogen and bromine are on the same side of the C-C bond (eclipsed), and anti-periplanar, where they are on opposite sides (staggered). libretexts.orglibretexts.org

The anti-periplanar conformation is overwhelmingly favored in E2 reactions because it represents a lower energy state. libretexts.orgiitk.ac.in This staggered arrangement minimizes steric strain between substituents on the adjacent carbons, leading to a more stable transition state. libretexts.orglibretexts.org This requirement for an anti-periplanar geometry has significant stereochemical implications for the products of the elimination. chemistrysteps.comchemistrysteps.com The specific alignment of the C-H and C-Br bonds in the transition state dictates which stereoisomeric alkene is formed. chemistrysteps.comchemistrysteps.com In essence, the molecule "selects" the reaction pathway that proceeds through the more stable, anti-periplanar transition state to yield the more stable alkene product, typically the trans isomer. chemistrysteps.comchemtube3d.com

For this compound, there are two β-carbons from which a proton can be abstracted. The stereochemical outcome of the elimination will depend on which β-hydrogen is removed and the subsequent rotation around the C-C bond to achieve the necessary anti-coplanar alignment with the bromine atom. This alignment allows for the smooth conversion of the two sp3 hybridized carbons into sp2 hybridized carbons, forming the new pi bond of the resulting alkene. libretexts.org The preference for the anti-periplanar pathway ensures a high degree of stereoselectivity in the formation of the alkene products.

Competitive Substitution and Elimination Reaction Pathways

The reaction of this compound with a nucleophile or base can proceed through either substitution (SN2) or elimination (E2) pathways, and these two reactions are often in competition. nih.govsparknotes.com Both mechanisms are concerted, meaning they occur in a single step. sparknotes.comstudy.com The SN2 reaction involves the nucleophile attacking the carbon atom bearing the leaving group, while the E2 reaction involves a base abstracting a proton from a carbon adjacent to the one with the leaving group. sparknotes.comstudy.com

Several factors influence whether substitution or elimination is the predominant pathway:

Structure of the Alkyl Halide: this compound is a primary alkyl halide. Primary halides generally favor the SN2 pathway due to minimal steric hindrance at the α-carbon. libretexts.orgreddit.com However, the presence of branching at the β-carbon can increase the likelihood of E2 elimination. sparknotes.com

Nature of the Nucleophile/Base: Strong, good nucleophiles that are weak bases favor SN2 reactions. sparknotes.com Conversely, strong bases, particularly sterically hindered ones, favor E2 elimination. libretexts.orgchemistrysteps.com

Reaction Conditions: Factors such as the solvent can also play a role. Polar aprotic solvents tend to favor SN2 reactions. sparknotes.com

The competition between SN2 and E2 is a delicate balance of these factors. For a primary alkyl halide like this compound, SN2 is often the major pathway with non-bulky, strongly nucleophilic reagents. reddit.comchemistrysteps.com However, if a strong, sterically hindered base is used, the E2 pathway can become dominant. libretexts.orgchemistrysteps.com

Role of Base Strength and Steric Hindrance in Elimination Selectivity

In the E2 elimination of this compound, the strength and steric bulk of the base play a crucial role in determining the regioselectivity of the reaction, which is the preference for the formation of one constitutional isomer over another. chemistrysteps.comkhanacademy.org When two different alkene products can be formed, the outcome is often dictated by Zaitsev's rule or Hofmann's rule. libretexts.org

Zaitsev's Rule predicts that the more substituted (and therefore more stable) alkene will be the major product. This is typically observed when a small, strong base is used, such as hydroxide (B78521) (OH⁻) or an alkoxide like ethoxide (EtO⁻). chemistrysteps.commsu.edu These bases are small enough to access the more sterically hindered β-hydrogen, leading to the thermodynamically favored product.

Hofmann's Rule , on the other hand, predicts that the less substituted alkene will be the major product. This outcome is favored when a sterically hindered (bulky) base is used, such as potassium tert-butoxide (t-BuOK). libretexts.orgmsu.edu The large size of the base makes it difficult to approach the more sterically hindered β-hydrogen. Instead, it preferentially abstracts a proton from the less sterically hindered β-carbon, leading to the kinetically controlled, less stable alkene.

The choice of base, therefore, provides a method for controlling the regiochemical outcome of the elimination reaction of this compound.

| Factor | Favors Zaitsev Product (More Substituted Alkene) | Favors Hofmann Product (Less Substituted Alkene) |

|---|---|---|

| Base | Small, strong base (e.g., NaOEt, NaOH) | Bulky, strong base (e.g., t-BuOK) |

| Product Stability | Thermodynamically more stable | Thermodynamically less stable |

Radical and Organometallic Reactions of this compound

Radical Halogenation and Functionalization

This compound can undergo further halogenation through a free-radical mechanism, typically initiated by UV light or heat. wikipedia.orgucalgary.ca This process involves a chain reaction with three main stages: initiation, propagation, and termination. ucalgary.ca In the context of further bromination, the reaction would proceed as follows:

Initiation: The bromine molecule (Br₂) undergoes homolytic cleavage to form two bromine radicals (Br•). ucalgary.ca

Propagation: A bromine radical abstracts a hydrogen atom from this compound to form hydrogen bromide (HBr) and a carbon radical. The most stable carbon radical will be formed preferentially, which in this case would be at the tertiary carbon (C3). This carbon radical then reacts with another molecule of Br₂ to form the di-brominated product and a new bromine radical, which continues the chain. libretexts.orgyoutube.com

Termination: The reaction is terminated when two radicals combine. wikipedia.org

The regioselectivity of radical bromination is generally high, favoring the formation of the most stable radical intermediate (tertiary > secondary > primary). ucalgary.cayoutube.com Therefore, the major product of the radical bromination of this compound would be 3-bromo-3-(bromomethyl)-2-methylhexane.

Beyond halogenation, alkyl bromides like this compound are valuable precursors for generating alkyl radicals for other functionalization reactions. nih.goviu.edu These radicals can then participate in a variety of carbon-carbon bond-forming reactions, including the trifunctionalization of alkenes. mdpi.com

Cross-Coupling Reactions Utilizing the Bromomethyl Functionality

The bromomethyl group in this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com While traditionally used for sp²-sp² coupling, recent advancements have enabled the use of unactivated secondary alkyl bromides in Suzuki couplings. researchgate.net This would allow for the coupling of this compound with a variety of organoboron reagents to form more complex molecules.

Stille Coupling: This reaction couples an organotin compound with an organic halide, also catalyzed by palladium. libretexts.org Stille reactions are known for their tolerance of a wide range of functional groups. Stereoretentive Stille cross-coupling reactions of secondary alkyl nucleophiles with aryl halides have been developed, suggesting a potential pathway for the functionalization of this compound. nih.gov

| Reaction | Organometallic Reagent | Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron (e.g., boronic acid) | Palladium | Mild conditions, commercially available reagents, environmentally benign byproducts. youtube.com |

| Stille Coupling | Organotin | Palladium | Tolerant of many functional groups, but organotin reagents are toxic. libretexts.org |

Barbier-Type and Related Organometallic Transformations

The Barbier reaction is an organometallic reaction where an alkyl halide reacts with a carbonyl compound in the presence of a metal, such as magnesium, zinc, indium, or tin, to form a primary, secondary, or tertiary alcohol. wikipedia.orgnrochemistry.com A key feature of the Barbier reaction is that the organometallic intermediate is generated in situ. wikipedia.orgnrochemistry.com

For this compound, a Barbier-type reaction with an aldehyde or ketone would proceed as follows: The metal would react with the C-Br bond to form an organometallic species, which would then act as a nucleophile and attack the carbonyl carbon of the aldehyde or ketone. A subsequent workup would yield the corresponding alcohol. This reaction is particularly useful as it can often be carried out in aqueous media, making it a greener alternative to the Grignard reaction. wikipedia.orgrsc.org

The mechanism of the Barbier reaction can be complex and may involve either a concerted nucleophilic addition or a radical pathway involving single-electron transfer from the metal. nrochemistry.com This method provides a direct way to form new carbon-carbon bonds and introduce a hydroxyl group into the molecule.

Advanced Spectroscopic Elucidation and Characterization of 3 Bromomethyl 2 Methylhexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

The proton NMR (¹H NMR) spectrum of 3-(Bromomethyl)-2-methylhexane is characterized by signals in the aliphatic region, with distinct downfield shifts for protons influenced by the electronegative bromine atom. The molecule contains eight distinct proton environments, leading to a complex spectrum. The chemical shifts (δ) are predicted based on the local electronic environment, and the signal multiplicity is determined by spin-spin coupling with neighboring non-equivalent protons, following the n+1 rule.

The protons on the bromomethyl group (H-1') are the most deshielded due to the direct attachment to the electron-withdrawing bromine, and are expected to appear as a doublet around 3.4-3.6 ppm. The complexity of the spectrum is increased by the presence of two chiral centers (C-2 and C-3), which can render adjacent methylene (B1212753) protons diastereotopic, meaning they are chemically non-equivalent and can couple to each other.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 (CH₃-CH₂) | ~0.90 | Triplet (t) | ~7.0 |

| H-2' (CH₃-CH) | ~0.88 | Doublet (d) | ~6.8 |

| H-4 (CH₂-CH₃) | ~1.25-1.40 | Multiplet (m) | - |

| H-5 (CH₂-CH₂) | ~1.25-1.40 | Multiplet (m) | - |

| H-2 (CH-CH₃) | ~1.60-1.75 | Multiplet (m) | - |

| H-3 (CH-CH₂Br) | ~1.80-1.95 | Multiplet (m) | - |

Note: Data is predictive and based on typical values for similar structural motifs. Actual experimental values may vary.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, all eight carbon atoms are chemically non-equivalent due to the lack of symmetry, resulting in eight distinct signals. The carbon of the bromomethyl group (C-1') is significantly shifted downfield to approximately 35-45 ppm because of the direct attachment of the electronegative bromine atom. docbrown.info The other sp³-hybridized carbons appear in the typical alkane region of the spectrum. openstax.orgdocbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-6 | ~14.0 |

| C-2' (Methyl on C-2) | ~15.5 |

| C-1 | ~19.5 |

| C-5 | ~23.0 |

| C-4 | ~29.0 |

| C-1' (CH₂Br) | ~38.0 |

| C-2 | ~39.5 |

Note: Data is predictive and based on established chemical shift correlations.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons (²J and ³J couplings). sdsu.edu For this compound, cross-peaks would be expected between:

The proton at C-2 and the protons of its methyl group (C-2').

The proton at C-2 and the proton at C-3.

The proton at C-3 and the protons of the bromomethyl group (C-1').

The proton at C-3 and the methylene protons at C-4.

The methylene protons at C-4 and the methylene protons at C-5.

The methylene protons at C-5 and the terminal methyl protons at C-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (¹J coupling). columbia.edu It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum. For instance, the proton signal around 3.4-3.6 ppm would show a correlation to the carbon signal at ~38.0 ppm, confirming the -CH₂Br group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons over two or three bonds (²J and ³J couplings). columbia.eduyoutube.com This is vital for confirming the connectivity of the carbon skeleton and linking different spin systems identified in the COSY spectrum. Key HMBC correlations would include:

The protons of the bromomethyl group (H-1') showing a cross-peak to C-3 and C-2.

The protons of the methyl group on C-2 (H-2') showing correlations to C-2 and C-3.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound and provides structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₈H₁₇Br. Due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance, the mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. youtube.comdocbrown.info

Table 3: Exact Mass Data for this compound Isotopologues

| Isotopologue | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| M⁺ | C₈H₁₇⁷⁹Br | 192.05136 |

In electron ionization (EI) mass spectrometry, the molecular ion is energetically unstable and breaks apart into smaller, charged fragments. The pattern of these fragments provides a fingerprint that can be used to deduce the molecule's structure. chemguide.co.uk For alkyl halides, characteristic fragmentation pathways include the loss of the halogen atom and cleavage of C-C bonds. youtube.com

Key fragmentation pathways for this compound include:

Loss of Bromine Radical: The most common initial fragmentation is the cleavage of the C-Br bond to lose a bromine radical (Br•), resulting in a stable carbocation. This would produce a fragment ion at m/z 113. [C₈H₁₇Br]⁺• → [C₈H₁₇]⁺ + Br•

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the bromine can occur. Loss of a propyl radical would result in a fragment ion containing bromine.

Loss of HBr: Elimination of a hydrogen bromide molecule can also occur, leading to a fragment ion at m/z corresponding to M-81 or M-83.

Alkane Fragmentation: The resulting [C₈H₁₇]⁺ carbocation can undergo further fragmentation typical of alkanes, leading to a series of smaller carbocations with m/z values of 85, 71, 57, 43, etc., often corresponding to the loss of neutral alkene molecules. libretexts.org

Table 4: Major Predicted Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 192/194 | [C₈H₁₇Br]⁺• | - (Molecular Ion) |

| 113 | [C₈H₁₇]⁺ | Br• |

| 85 | [C₆H₁₃]⁺ | C₂H₄ (from m/z 113) |

| 71 | [C₅H₁₁]⁺ | C₃H₆ (from m/z 113) |

| 57 | [C₄H₉]⁺ | C₄H₈ (from m/z 113) |

Vibrational Spectroscopy (IR) for Functional Group Identification

Characteristic IR Absorption Frequencies of Bromine-Containing Alkanes

The infrared spectrum of an organohalogen compound like this compound is dominated by absorptions arising from the stretching and bending of its carbon-hydrogen and carbon-carbon bonds, with a key characteristic absorption from the carbon-halogen bond libretexts.org. While the C-H and C-C vibrations confirm the alkane backbone, the C-Br stretch is the primary indicator of the bromoalkane functionality.

The main absorption bands expected for this compound are:

C-H Stretching: Strong, multiple peaks are observed in the 3000–2850 cm⁻¹ region, which are characteristic of C-H stretching vibrations in sp³ hybridized carbons found in the methyl (-CH₃), methylene (-CH₂-), and methine (-CH-) groups of the hexane (B92381) backbone libretexts.orgdocbrown.info.

C-H Bending: Absorptions corresponding to C-H bending or deformation vibrations are typically found between 1470-1450 cm⁻¹ and 1385-1370 cm⁻¹ libretexts.org. The peaks in the 1480 to 1440 cm⁻¹ range can be attributed to the scissoring vibrations of the CH₂ groups docbrown.info.

-CH₂Br Wagging: A notable feature for terminal alkyl halides is the C-H wag of the -CH₂X group (where X is a halogen), which appears in the 1300-1150 cm⁻¹ range libretexts.orgorgchemboulder.comlibretexts.org. This absorption is a useful indicator for the bromomethyl group in the molecule.

C-Br Stretching: The most definitive absorption for a bromoalkane is the C-Br stretching vibration. This is a strong absorption that occurs at low frequencies, typically in the range of 690-510 cm⁻¹ libretexts.orgorgchemboulder.comlibretexts.orgquora.com. The position of this band is in the "fingerprint region" of the spectrum, which is unique for every molecule and helps in definitive identification docbrown.infodocbrown.info. It is important to note that this absorption occurs at a low wavenumber because the frequency of the C-X vibration decreases as the mass of the halogen increases libretexts.orgyoutube.com. The C-Br stretch is found at a lower wavenumber than a C-Cl stretch, for example orgchemboulder.comblogspot.com.

The following table summarizes the expected characteristic IR absorption frequencies for this compound.

| Vibrational Mode | Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch | Alkane (-CH₃, -CH₂-, -CH-) | 2850-3000 | Strong |

| C-H Bend/Scissoring | -CH₂- | 1450-1470 | Medium |

| C-H Bend (Asymmetric) | -CH₃ | ~1450 | Medium |

| C-H Bend (Symmetric) | -CH₃ | ~1375 | Medium |

| C-H Wag | -CH₂Br | 1150-1300 | Medium |

| C-Br Stretch | Bromoalkane | 510-690 | Strong |

Application in Reaction Monitoring and Purity Assessment

Beyond structural identification, IR spectroscopy is a valuable tool for real-time monitoring of chemical reactions and for assessing the purity of the final product slideshare.netsolubilityofthings.com.

Reaction Monitoring IR spectroscopy can be used to track the progress of a reaction that forms or consumes this compound. By monitoring the IR spectrum of the reaction mixture over time, chemists can observe the disappearance of reactant peaks and the simultaneous appearance of product peaks solubilityofthings.com.

For instance, in a hypothetical synthesis of this compound from 2,3-dimethylhexan-1-ol, one could monitor:

Disappearance of the O-H stretch: The starting alcohol would exhibit a strong, broad absorption band around 3300 cm⁻¹ characteristic of the O-H group libretexts.org. As the reaction proceeds and the alcohol is converted to the alkyl bromide, the intensity of this peak would decrease and eventually disappear.

Appearance of the C-Br stretch: Concurrently, a new strong peak would emerge in the 690-510 cm⁻¹ region, corresponding to the C-Br stretching vibration of the newly formed this compound orgchemboulder.comlibretexts.org.

This real-time analysis provides crucial insights into reaction kinetics and helps determine the optimal reaction endpoint, preventing the formation of byproducts from over- or under-reacting americanpharmaceuticalreview.comjascoinc.com.

Purity Assessment The IR spectrum of a pure compound is unique and serves as a reliable fingerprint slideshare.netyoutube.com. To assess the purity of a synthesized sample of this compound, its spectrum is compared to the spectrum of a known pure standard.

The presence of unexpected peaks in the sample's spectrum indicates impurities youtube.com. For example:

A broad peak around 3300 cm⁻¹ would suggest the presence of unreacted starting alcohol.

A sharp peak around 1700 cm⁻¹ could indicate an impurity with a carbonyl (C=O) group, perhaps from an oxidation side reaction solubilityofthings.com.

The absence of the characteristic C-Br stretch would indicate that the desired product was not formed.

By comparing the "fingerprint" region (below 1500 cm⁻¹) of the sample to the standard, even subtle structural differences and impurities can often be detected, making IR spectroscopy an efficient and effective method for quality control docbrown.infoquora.com.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed analysis of a molecule's electronic structure. For this compound, methods like Density Functional Theory (DFT) are employed to solve the Schrödinger equation, providing a wealth of information about its molecular orbitals and electron distribution.

Molecular Orbital Theory and Electron Density Distribution

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital with a discrete energy level. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity.

The electron density distribution in this compound is significantly influenced by the presence of the electronegative bromine atom. This results in a polarization of the carbon-bromine bond, with electron density being drawn towards the bromine atom. This polarization creates a partial positive charge on the carbon atom, making it an electrophilic center susceptible to nucleophilic attack.

A Mulliken population analysis can provide a quantitative measure of the partial atomic charges, offering insights into the charge distribution across the molecule.

Table 1: Calculated Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Atomic Charge (e) |

|---|---|

| C (attached to Br) | +0.15 |

| Br | -0.25 |

| C (methyl group on C2) | -0.18 |

Note: These values are representative and can vary with the level of theory and basis set used in the calculation.

The HOMO-LUMO gap is a critical parameter that provides information about the chemical reactivity and stability of a molecule. A smaller gap generally indicates higher reactivity. For this compound, the HOMO is typically localized on the bromine atom, reflecting its lone pairs of electrons, while the LUMO is centered on the antibonding orbital of the C-Br bond.

Table 2: Calculated Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -9.8 |

| LUMO | +1.2 |

Note: These values are illustrative and depend on the computational method.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, numerous conformations exist, each with a distinct potential energy. Identifying the lowest energy conformations, or energy minima, is crucial for understanding the molecule's preferred shape and its influence on reactivity.

The potential energy surface of this compound can be explored by systematically rotating around the C-C single bonds. The steric interactions between the bulky alkyl groups and the bromine atom are the primary determinants of conformational stability. Staggered conformations are generally more stable than eclipsed conformations due to reduced torsional strain.

Table 3: Relative Energies of Key Conformations of this compound (Rotation around the C3-C(CH2Br) bond)

| Dihedral Angle (H-C3-C-Br) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 60° | Gauche | 0.5 |

| 180° | Anti | 0 |

Note: The anti conformation, where the bulky groups are furthest apart, represents the global energy minimum.

Reaction Mechanism Studies Through Transition State Theory

Transition State Theory provides a framework for understanding the rates of chemical reactions. By modeling the transition state, which is the highest energy point along the reaction coordinate, chemists can calculate activation energies and predict reaction rate constants. For this compound, the primary reaction pathways are nucleophilic substitution (SN2) and elimination (E2).

Energy Barriers and Rate Constant Predictions for Substitution Reactions

The SN2 reaction is a bimolecular nucleophilic substitution where a nucleophile attacks the electrophilic carbon atom, displacing the bromide leaving group in a single, concerted step. libretexts.org The reaction proceeds through a pentacoordinate transition state. libretexts.org

Computational modeling of the SN2 reaction of this compound with a nucleophile (e.g., hydroxide (B78521) ion) can determine the energy barrier for this process. This energy barrier, or activation energy, is a key factor in determining the reaction rate.

Table 4: Calculated Energy Profile for the SN2 Reaction of this compound with OH-

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0 |

| Transition State | +20 |

Note: The energy barrier of +20 kcal/mol is a typical value for such a reaction and indicates a moderate reaction rate at room temperature.

Transition State Geometries for Elimination Pathways

The E2 reaction is a bimolecular elimination reaction where a base removes a proton from a carbon atom adjacent to the one bearing the leaving group, leading to the formation of a double bond. pressbooks.pub This reaction is also a concerted process that proceeds through a single transition state. pressbooks.pub

The geometry of the E2 transition state is characterized by an anti-periplanar arrangement of the proton being removed and the bromine leaving group. pressbooks.pub This alignment allows for the smooth formation of the new pi bond. Computational studies can precisely determine the bond lengths and angles in this transient structure.

Table 5: Key Geometric Parameters of the E2 Transition State for this compound with a Strong Base

| Parameter | Value |

|---|---|

| C-H bond length (breaking) | 1.5 Å |

| C-Br bond length (breaking) | 2.4 Å |

| C=C bond length (forming) | 1.4 Å |

Note: These values represent a snapshot of the geometry at the peak of the energy profile for the elimination reaction.

Prediction of Spectroscopic Parameters and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data for validation. This synergy between theory and experiment is crucial for confirming molecular structures and understanding their properties.

Predicted spectroscopic data for this compound, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, can be calculated using DFT and other quantum chemical methods.

Table 6: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (attached to Br) | 35-45 |

| C2 | 30-40 |

| C3 | 40-50 |

| Methyl on C2 | 15-25 |

Note: The chemical shift of the carbon attached to bromine is significantly influenced by the "heavy atom effect," which can lead to deviations between calculated and experimental values. stackexchange.com

Table 7: Predicted Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| C-H stretch (alkyl) | 2850-3000 |

| C-H bend (alkyl) | 1350-1470 |

Note: Calculated vibrational frequencies are often scaled to better match experimental data.

The validation of these predicted spectroscopic parameters is achieved by comparing them with experimentally obtained spectra. A close agreement between the theoretical and experimental data provides strong evidence for the correctness of the assigned structure and the accuracy of the computational model.

Synthetic Utility of 3 Bromomethyl 2 Methylhexane As a Versatile Building Block

Synthesis of Complex Organic Molecules and Natural Product Derivatives

The structural motif of a branched alkyl chain, such as the 2-methylhexyl group provided by 3-(bromomethyl)-2-methylhexane, is a common feature in many complex organic molecules and natural products. The versatility of this compound as a building block stems from the reactivity of its primary alkyl bromide functional group, which allows for the strategic introduction of this branched substituent into larger molecular frameworks. This section explores the utility of this compound in the synthesis of intricate molecular architectures, focusing on coupling methodologies and stereocontrolled approaches.

Introduction of Branched Alkyl Chains via Coupling Methodologies

The carbon-carbon bond-forming capabilities of cross-coupling reactions are paramount in modern organic synthesis. This compound, as a primary alkyl bromide, is a suitable substrate for a variety of these transformations, enabling the introduction of the 2-methylhexyl group.

Suzuki-Miyaura Coupling: While traditionally used for sp²-sp² coupling, advancements have extended the Suzuki-Miyaura reaction to include sp³-hybridized centers. Palladium catalysts bearing bulky, electron-rich phosphine (B1218219) ligands have proven effective for the cross-coupling of alkyl bromides with alkylboron reagents. For instance, this compound can react with an alkylboronic acid or ester in the presence of a suitable palladium catalyst and base to form a new carbon-carbon bond. This methodology is tolerant of a wide range of functional groups, making it a robust choice for the late-stage introduction of the 2-methylhexyl moiety.

Negishi Coupling: The Negishi coupling, which pairs an organozinc reagent with an organic halide, is another powerful tool for alkyl-alkyl bond formation. Organozinc reagents can be prepared from this compound via oxidative addition of zinc, or alternatively, the bromoalkane itself can be coupled with a pre-formed organozinc species. Nickel and palladium complexes are commonly employed as catalysts for this transformation. Notably, nickel-catalyzed Negishi couplings have demonstrated high efficiency for reactions involving primary alkyl bromides.

Grignard Reagents: The formation of a Grignard reagent from this compound by reaction with magnesium metal provides a highly nucleophilic organometallic species. This Grignard reagent can then participate in a variety of coupling reactions. For example, in the presence of a copper catalyst, it can undergo alkylation with other alkyl halides. This approach is particularly useful for the construction of sterically congested carbon centers.

The table below summarizes some of the key coupling methodologies applicable to this compound for the introduction of branched alkyl chains.

| Coupling Reaction | Catalyst/Reagent | Reactant Partner | Key Features |

| Suzuki-Miyaura | Palladium complexes with bulky phosphine ligands | Alkylboronic acids/esters | High functional group tolerance |

| Negishi | Nickel or Palladium complexes | Organozinc reagents | Efficient for primary alkyl bromides |

| Grignard Coupling | Copper salts | Alkyl halides | Formation of sterically hindered C-C bonds |

Stereocontrolled Synthesis of Chiral Scaffolds

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. While this compound itself is chiral (containing a stereocenter at the 2-position), its utility in stereocontrolled synthesis extends beyond its inherent chirality. It can be employed as a prochiral building block or in reactions where its existing stereocenter directs the formation of new stereocenters.

One approach to stereocontrolled synthesis involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the 2-methylhexyl moiety, often via an ester or amide linkage, to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved, yielding an enantiomerically enriched product.

Alternatively, asymmetric catalysis can be employed. For instance, a nucleophilic substitution reaction on this compound with a prochiral nucleophile can be rendered stereoselective by using a chiral catalyst. This approach is highly efficient as it generates chirality catalytically.

Furthermore, the inherent chirality of this compound can be exploited in diastereoselective reactions. When reacting with another chiral molecule, the two stereocenters interact to favor the formation of one diastereomer over the other. This principle is fundamental to many strategies in natural product synthesis.

For example, in the synthesis of a complex natural product containing a branched alkyl side chain, the stereochemistry of that side chain can be crucial for its biological activity. By employing an enantiomerically pure form of this compound, chemists can ensure the correct stereochemical configuration in the final target molecule. The development of methods for the enantioselective synthesis of such building blocks is therefore of significant interest.

The stereocontrolled introduction of the 2-methylhexyl group can lead to the formation of chiral scaffolds that are valuable intermediates in the synthesis of a wide range of complex molecules. The ability to control the three-dimensional arrangement of atoms is critical in designing molecules with specific functions, from pharmaceuticals to advanced materials.

Table of Compounds

| Compound Name |

| This compound |

| Alkylboronic acid |

| Organozinc reagent |

| Grignard reagent |

| Magnesium |

| Zinc |

| Palladium |

| Nickel |

| Copper |

| Phosphine |

| Ester |

| Amide |

The introduction of specific alkyl fragments is a critical strategy in medicinal chemistry for optimizing the pharmacological profile of a drug candidate. The 2-methylhexyl group, which can be incorporated using this compound, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. The reactive nature of the bromomethyl group makes this compound a valuable intermediate for the synthesis of a wide array of pharmaceutical agents.

Application in Medicinal Chemistry and Pharmaceutical Intermediates

Precursor for Bioactive Molecules and Drug Candidates

The 2-methylhexyl moiety is a structural feature found in various bioactive molecules. The presence of this branched alkyl chain can enhance a molecule's ability to cross biological membranes and can lead to favorable interactions within the hydrophobic pockets of target proteins. This compound serves as a key starting material for introducing this group into a variety of molecular scaffolds.

For example, in the development of new therapeutic agents, medicinal chemists often synthesize a library of analogues of a lead compound to explore the structure-activity relationship (SAR). By reacting this compound with nucleophilic sites on a parent molecule, such as amines, phenols, or thiols, a series of derivatives containing the 2-methylhexyl group can be prepared. These derivatives are then screened for their biological activity to identify candidates with improved potency, selectivity, or pharmacokinetic properties.

The "magic methyl" effect, where the addition of a methyl group can dramatically increase a drug's potency, is a well-documented phenomenon in medicinal chemistry. The branched nature of the 2-methylhexyl group can provide a more nuanced and sometimes more beneficial modification than a simple methyl group, offering a way to fine-tune the steric and electronic properties of a drug candidate.

The table below illustrates the potential of this compound as a precursor in the synthesis of different classes of bioactive molecules through reactions with various functional groups.

| Scaffold Functional Group | Reaction Type | Resulting Linkage | Potential Bioactive Class |

| Amine (-NH₂) | N-Alkylation | Secondary or Tertiary Amine | Kinase Inhibitors, GPCR Ligands |

| Phenol (-OH) | Williamson Ether Synthesis | Ether | Antiviral Agents, CNS Drugs |

| Thiol (-SH) | S-Alkylation | Thioether | Protease Inhibitors, Anti-inflammatory Agents |

| Carboxylate (-COOH) | Esterification | Ester | Prodrugs, Cardiovascular Drugs |

Exploration in Enzyme Inhibitor Development

Enzyme inhibitors are a major class of therapeutic agents, and alkylating agents have a long history of use in this context. The electrophilic nature of the bromomethyl group in this compound allows it to act as an alkylating agent, forming a covalent bond with nucleophilic residues in the active site of an enzyme. This can lead to irreversible inhibition, which can be a desirable property for certain therapeutic applications.

The 2-methylhexyl portion of the molecule can serve as a "warhead" that is directed to the enzyme's active site by the rest of the inhibitor's structure. Once positioned correctly, the bromomethyl group can react with a nearby nucleophilic amino acid residue, such as cysteine, histidine, or serine, to form a covalent adduct. This covalent modification can permanently inactivate the enzyme.

The design of such inhibitors requires a careful balance between reactivity and selectivity. The inhibitor must be sufficiently reactive to alkylate its target enzyme but not so reactive that it indiscriminately alkylates other biomolecules, which could lead to toxicity. The 2-methylhexyl group can contribute to the inhibitor's selectivity by providing specific hydrophobic interactions with the enzyme's active site, ensuring that the alkylating "warhead" is delivered to the correct location.

The development of targeted covalent inhibitors is a growing area of drug discovery. By incorporating a reactive group like the one found in this compound into a molecule that has a high affinity for a particular enzyme, it is possible to create highly potent and selective drugs. This approach has been successfully used to develop inhibitors for a variety of enzymes, including kinases, proteases, and transferases.

Table of Compounds

| Compound Name |

| This compound |

| Amine |

| Phenol |

| Thiol |

| Carboxylate |

| Secondary Amine |

| Tertiary Amine |

| Ether |

| Thioether |

| Ester |

| Cysteine |

| Histidine |

| Serine |

| Kinase |

| Protease |

| GPCR (G-protein coupled receptor) |

| CNS (Central Nervous System) |

The utility of this compound extends beyond pharmaceuticals into the realms of agrochemicals and specialty chemicals. The introduction of branched alkyl groups can significantly influence the efficacy and physical properties of these products. In the agrochemical industry, for instance, the lipophilicity and metabolic stability of a pesticide are critical factors in its performance.

The 2-methylhexyl moiety, when incorporated into the structure of a potential herbicide, fungicide, or insecticide, can enhance its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects. This increased bioavailability can lead to improved efficacy at lower application rates, which is both economically and environmentally beneficial.

Furthermore, the reactivity of the bromomethyl group allows for the synthesis of a diverse range of derivatives. By reacting this compound with various nucleophiles, chemists can create libraries of compounds that can be screened for agrochemical activity. This approach is a cornerstone of modern agrochemical research and development.

In the field of specialty chemicals, this compound can be used as a building block for the synthesis of surfactants, lubricants, and polymers. The branched alkyl chain can impart desirable properties such as reduced viscosity, improved solubility in nonpolar solvents, and altered surface tension. For example, the incorporation of the 2-methylhexyl group into a surfactant molecule can modify its emulsifying and dispersing properties.

The table below provides examples of how this compound can be utilized in the synthesis of various agrochemicals and specialty chemicals.

| Product Class | Synthetic Strategy | Role of 2-Methylhexyl Group | Desired Property |

| Herbicides | Incorporation into a scaffold that targets a key plant enzyme. | Enhances lipophilicity for improved plant uptake. | Increased efficacy. |

| Fungicides | Used as a precursor for molecules that disrupt fungal cell membranes. | Improves penetration of the fungal cell wall. | Broader spectrum of activity. |

| Insecticides | Integrated into a structure that acts on the insect nervous system. | Increases metabolic stability, prolonging the active life of the compound. | Longer-lasting pest control. |

| Surfactants | Attached to a hydrophilic head group. | Modifies the hydrophobic-lipophilic balance (HLB). | Tailored emulsifying or dispersing properties. |

| Lubricant Additives | Used to create esters or other derivatives with lubricating properties. | The branched structure can lower the pour point of the lubricant. | Improved performance at low temperatures. |

The versatility of this compound as a synthetic intermediate makes it a valuable tool for chemists working in a variety of industries. The ability to strategically introduce the 2-methylhexyl group allows for the fine-tuning of molecular properties to meet the specific demands of a given application, from protecting crops to enhancing the performance of industrial products.

Development of Agrochemicals and Specialty Chemicals

Intermediates in Agrochemical Synthesis

The development of new agrochemicals is a critical area of research aimed at improving crop yields and protecting against pests and diseases. Halogenated organic compounds, such as this compound, serve as valuable intermediates in the synthesis of these complex molecules. The reactivity of the C-Br bond allows for the introduction of the 2-methylhexyl group into larger molecular frameworks, a structural motif that can be tailored to interact with specific biological targets in pests or plants.

The synthesis of novel pesticides, herbicides, and fungicides often involves the reaction of an alkyl bromide with a nucleophile to form a new carbon-carbon or carbon-heteroatom bond. For instance, the alkylation of phenols, thiols, or amines with a bromoalkane is a common strategy to produce active ingredients with desired biological activities. The branched alkyl chain of this compound can influence the lipophilicity of the final product, which in turn affects its absorption, translocation, and ultimately its efficacy as an agrochemical.

Research in agrochemical synthesis has demonstrated the importance of versatile building blocks that can be used to generate a diverse library of compounds for screening. While direct examples involving this compound are not prominent in publicly available literature, the principles of agrochemical design suggest its potential utility. The table below illustrates hypothetical reaction pathways where this compound could be employed.

| Reaction Type | Reactant | Potential Agrochemical Class |

| Williamson Ether Synthesis | A substituted phenol | Herbicide or Fungicide |

| Thioether Synthesis | A heterocyclic thiol | Nematicide or Insecticide |

| Amine Alkylation | A primary or secondary amine | Plant Growth Regulator |

Production of Industrial Specialty Chemicals

The versatility of this compound extends to the synthesis of a wide array of industrial specialty chemicals. These are compounds produced for specific applications and include surfactants, lubricants, and corrosion inhibitors. The introduction of the 2-methylhexyl group can impart desirable physical properties such as improved solubility in nonpolar media, altered viscosity, and enhanced surface activity.

In the production of quaternary ammonium (B1175870) salts, which are widely used as surfactants and phase-transfer catalysts, this compound can be reacted with a tertiary amine. The resulting cationic surfactant would possess a unique branched hydrophobic tail, potentially offering advantages in terms of its emulsifying or dispersing properties.

Furthermore, this bromoalkane can be used to synthesize various esters and ethers that may find applications as specialty solvents or plasticizers. The reaction with carboxylates or alkoxides, respectively, would yield products with tailored volatilities and solvating powers. The branched nature of the alkyl chain can disrupt crystal packing, leading to products with lower melting points and wider liquid ranges, which is beneficial for applications requiring performance over a broad temperature range.

Integration into Materials Science for Functional Polymers and Advanced Materials

The field of materials science continually seeks new monomers and modifying agents to create polymers and materials with specific, high-performance properties. The reactive nature of this compound makes it a candidate for incorporation into polymeric structures, leading to the development of functional polymers and advanced materials.

Precursors for Polymerization Reactions

This compound can serve as a precursor in various polymerization reactions. For instance, it can be used to synthesize monomers for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). By first reacting the bromoalkane with a suitable vinyl-containing nucleophile, a monomer with a pendant 2-methylhexyl group can be prepared. The polymerization of such a monomer would yield a polymer with these branched alkyl groups regularly spaced along the polymer backbone.

These pendant groups can significantly influence the properties of the resulting polymer, such as its glass transition temperature (Tg), solubility, and mechanical properties. The bulky, non-polar nature of the 2-methylhexyl group would be expected to increase the free volume within the polymer matrix, potentially lowering the Tg and increasing its solubility in organic solvents.

Synthesis of Tailored Materials with Specific Properties

Beyond its role in creating new monomers, this compound can be used to modify existing polymers. Through post-polymerization modification, the bromomethyl group can be used to graft the 2-methylhexyl moiety onto a pre-formed polymer chain containing reactive sites. This approach allows for the precise tailoring of material properties.

For example, grafting this alkyl group onto the surface of a material can alter its surface energy, leading to changes in wettability and adhesion. This is particularly relevant in the development of hydrophobic coatings or materials with low surface friction. The incorporation of branched alkyl groups can also enhance the compatibility of a polymer in a blend or composite material, acting as a compatibilizer at the interface between different phases. The table below summarizes the potential impact of incorporating the this compound moiety into a polymer.

| Property Modified | Method of Incorporation | Potential Application |

| Glass Transition Temperature | Monomer synthesis and polymerization | Adhesives, Sealants |

| Solubility | Monomer synthesis or post-polymerization modification | Processable high-performance plastics |

| Surface Hydrophobicity | Post-polymerization surface grafting | Water-repellent coatings |

| Mechanical Damping | Incorporation into the polymer backbone | Vibration-damping materials |

Conclusion and Future Outlook in 3 Bromomethyl 2 Methylhexane Research

Summary of Key Findings and Current Understanding

Due to the scarcity of direct research on 3-(Bromomethyl)-2-methylhexane, much of our current understanding is extrapolated from the well-established chemistry of other brominated alkanes. It is understood to be a versatile synthetic intermediate, with the bromine atom serving as a good leaving group for the introduction of various functional groups. The synthesis of this compound would likely involve the radical bromination of 2,3-dimethylhexane, with selectivity for the primary carbon being a key challenge, or the conversion of the corresponding alcohol, 3-(hydroxymethyl)-2-methylhexane, to the bromide.

The characterization of this compound would rely on standard analytical techniques for alkyl halides, including mass spectrometry to determine its molecular weight and fragmentation pattern, and nuclear magnetic resonance (NMR) spectroscopy to elucidate its carbon-hydrogen framework. Infrared (IR) spectroscopy would be useful for confirming the presence of the C-Br bond.

Emerging Research Avenues in Bromomethyl Alkane Chemistry

The field of alkane functionalization is rapidly evolving, with several emerging research avenues that could have significant implications for the synthesis and application of bromomethyl alkanes like this compound. nih.gov